Azumolene-13C3 Sodium Salt
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Overview
Description
Azumolene-13C3 Sodium Salt is a stable isotope-labeled compound derived from azumolene, a muscle relaxant. It is primarily used in scientific research due to its unique properties and applications. The compound is characterized by the incorporation of three carbon-13 isotopes, which makes it particularly useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azumolene-13C3 Sodium Salt involves the incorporation of carbon-13 isotopes into the azumolene molecule. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the incorporation of the isotopes without altering the chemical structure of azumolene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the labeled isotopes and ensure high purity and yield. Quality control measures are implemented at various stages to monitor the incorporation of carbon-13 and the overall integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Azumolene-13C3 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to study the changes in the compound’s structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms in the molecule with different atoms or groups, which can be useful for studying the compound’s reactivity and stability
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of azumolene-13C3, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Azumolene-13C3 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used in stable isotope labeling studies to trace chemical pathways and reactions.
Biology: Employed in metabolic studies to understand the incorporation and distribution of carbon-13 in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying muscle relaxation mechanisms.
Industry: Utilized in the development of new materials and compounds with specific isotopic compositions for various industrial applications
Mechanism of Action
Azumolene-13C3 Sodium Salt exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. This inhibition is achieved through the interaction with the ryanodine receptor, a calcium release channel. By blocking this channel, the compound reduces calcium levels in the cytoplasm, leading to muscle relaxation. The incorporation of carbon-13 isotopes does not alter the fundamental mechanism of action but allows for detailed studies of the compound’s behavior and interactions at the molecular level .
Comparison with Similar Compounds
Azumolene: The parent compound, which shares the same mechanism of action but lacks the carbon-13 labeling.
Dantrolene: Another muscle relaxant with a similar mechanism but different chemical structure and properties.
Ryanodine: A compound that also interacts with the ryanodine receptor but has distinct effects and applications
Uniqueness: Azumolene-13C3 Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in research .
Properties
CAS No. |
1391062-50-2 |
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Molecular Formula |
C13H9BrN4NaO3 |
Molecular Weight |
375.111 |
IUPAC Name |
1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione;sodium |
InChI |
InChI=1S/C13H9BrN4O3.Na/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;/h1-6H,7H2,(H,17,19,20);/b16-6+;/i7+1,11+1,13+1; |
InChI Key |
LPJVYINOPBXWDB-KNGBJKSISA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.[Na] |
Synonyms |
1-[[[5-(4-Bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione-13C3 Sodium Salt; EU 4093-13C3; |
Origin of Product |
United States |
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